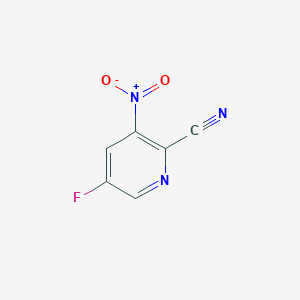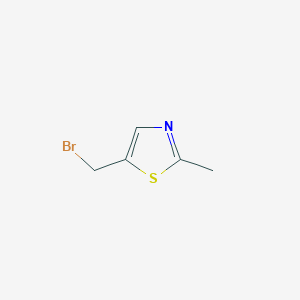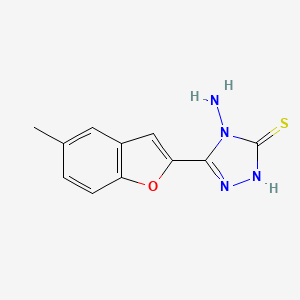
5-Fluoro-3-nitropicolinonitrile
描述
5-Fluoro-3-nitropicolinonitrile: is a chemical compound with the molecular formula C6H2FN3O2 It is a derivative of picolinonitrile, featuring a fluorine atom at the 5-position and a nitro group at the 3-position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions:
-
Reduction and Substitution Method:
Stage 1: Tin dichloride (45 g, 230 mmol) is added to a solution of 5-fluoro-3-nitropyridine-2-carbonitrile (7.2 g, 43 mmol) in ethanol (80 mL). The mixture is stirred at 90°C for 2 hours.
Stage 2: Aqueous hydrochloric acid (10 M; 40 mL, 400 mmol) is added, and the mixture is heated under reflux for 6 hours.
Stage 3: Thionyl chloride (7.2 mL, 99 mmol) is added to the resulting residue dissolved in methanol (120 mL). The solution is stirred at 90°C for 24 hours.
-
Copper-Catalyzed Cyanation:
- Copper (I) cyanide (0.42 g, 4.73 mmol) is added to a solution of 2-bromo-5-fluoro-3-nitropyridine (0.95 g, 4.30 mmol) in dimethylformamide (15 mL). The mixture is heated to 100°C for 4 hours. After cooling, the product is extracted with ethyl acetate and purified .
化学反应分析
Types of Reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin dichloride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reducing Agents: Tin dichloride, hydrogen chloride.
Solvents: Ethanol, methanol, dimethylformamide.
Catalysts: Copper (I) cyanide.
Major Products:
- Reduction of the nitro group yields 5-fluoro-3-aminopicolinonitrile.
- Substitution reactions can yield various derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology and Medicine:
- Potential applications in drug discovery and development due to its unique structural features.
- Investigated for its biological activity and potential therapeutic uses.
Industry:
- Utilized in the production of agrochemicals and pharmaceuticals.
- Applied in the synthesis of specialty chemicals for various industrial processes .
作用机制
The mechanism of action of 5-fluoro-3-nitropicolinonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, similar to other fluorinated and nitro-substituted compounds. These interactions may involve binding to enzymes or receptors, leading to modulation of biological processes.
相似化合物的比较
5-Fluoro-2-nitropyridine: Similar structure but lacks the nitrile group.
3-Nitropicolinonitrile: Similar structure but lacks the fluorine atom.
Uniqueness:
- The presence of both a fluorine atom and a nitro group on the pyridine ring makes 5-fluoro-3-nitropicolinonitrile unique. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
5-fluoro-3-nitropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2FN3O2/c7-4-1-6(10(11)12)5(2-8)9-3-4/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYPOWLVSCEADY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717140 | |
| Record name | 5-Fluoro-3-nitropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033202-51-5 | |
| Record name | 5-Fluoro-3-nitro-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1033202-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-3-nitropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(3-Bromophenoxy)ethyl]piperidin-2-one](/img/structure/B1526944.png)




![5-Amino-2-{[2-(pyridin-3-yl)ethyl]amino}benzoic acid](/img/structure/B1526952.png)
![5-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]methyl}pyridin-2-amine](/img/structure/B1526958.png)
![6-Amino-1-[(4-methylcyclohexyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1526959.png)

![3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid](/img/structure/B1526962.png)
amine](/img/structure/B1526963.png)
![2-[2,5-Dioxo-4-(propan-2-yl)-4-(thiophen-2-yl)imidazolidin-1-yl]acetic acid](/img/structure/B1526964.png)

![1-[4-(2-Amino-4-fluorophenyl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B1526966.png)
